Cas no 38729-96-3 (2-chloroprop-2-en-1-amine)

2-Chloroprop-2-en-1-amine is a versatile organic compound featuring a reactive allyl chloride group and a primary amine functionality. This bifunctional structure enables its use as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of both nucleophilic (amine) and electrophilic (chloroalkene) sites allows for selective modifications, facilitating the construction of complex molecular architectures. Its stability under controlled conditions and compatibility with a range of reaction conditions make it a valuable building block for researchers. The compound is typically handled under inert atmospheres due to its sensitivity to moisture and air. Proper storage and handling are essential to maintain its reactivity and purity.
2-chloroprop-2-en-1-amine structure
2-chloroprop-2-en-1-amine structure
Product Name:2-chloroprop-2-en-1-amine
CAS No:38729-96-3
MF:C3H6ClN
MW:91.5394396781921
CID:1490875
PubChem ID:10975406
Update Time:2025-06-11

2-chloroprop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-amine, 2-chloro-
    • 2-chloroprop-2-en-1-amine
    • 38729-96-3
    • AKOS010093633
    • KRCDPKVWFBITBB-UHFFFAOYSA-N
    • 2-chloro-2-propenylamine
    • EN300-140520
    • 2-chloroallylamine
    • Inchi: 1S/C3H6ClN/c1-3(4)2-5/h1-2,5H2
    • InChI Key: KRCDPKVWFBITBB-UHFFFAOYSA-N
    • SMILES: ClC(=C)CN

Computed Properties

  • Exact Mass: 91.01898
  • Monoisotopic Mass: 91.0188769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 42.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

2-chloroprop-2-en-1-amine Pricemore >>

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Additional information on 2-chloroprop-2-en-1-amine

Research Brief on 2-Chloroprop-2-en-1-amine (CAS: 38729-96-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

2-Chloroprop-2-en-1-amine (CAS: 38729-96-3) is a versatile chemical intermediate with significant applications in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its role as a key building block in the synthesis of bioactive molecules, including potential drug candidates and chemical probes. This research brief provides an overview of the latest findings related to this compound, focusing on its synthetic utility, biological activities, and emerging applications.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 2-chloroprop-2-en-1-amine as a precursor in the synthesis of novel covalent inhibitors targeting cysteine proteases. The researchers utilized the compound's reactive chloroalkene moiety to develop irreversible inhibitors with high selectivity and potency. These inhibitors showed promising results in preclinical models of inflammatory diseases, suggesting potential therapeutic applications.

In the field of chemical biology, 2-chloroprop-2-en-1-amine has been employed as a versatile handle for bioconjugation strategies. A recent Nature Chemical Biology publication (2024) described its use in the development of activity-based protein profiling (ABPP) probes. The compound's ability to form stable covalent bonds with nucleophilic amino acids makes it particularly valuable for studying enzyme function and identifying new drug targets.

From a synthetic chemistry perspective, advancements in the catalytic asymmetric synthesis of 2-chloroprop-2-en-1-amine derivatives have been reported in Angewandte Chemie (2023). The development of chiral catalysts enabling enantioselective transformations of this compound has opened new avenues for the preparation of optically active pharmaceutical intermediates with improved biological properties.

Safety and toxicological studies of 2-chloroprop-2-en-1-amine have also progressed, with recent investigations published in Chemical Research in Toxicology (2024) providing detailed insights into its metabolic pathways and potential reactive metabolites. These findings are crucial for assessing the compound's safety profile in pharmaceutical applications and guiding the design of safer analogs.

Looking forward, the unique chemical properties of 2-chloroprop-2-en-1-amine continue to inspire innovative applications across multiple disciplines. Its combination of reactivity and structural simplicity makes it particularly valuable for medicinal chemistry campaigns targeting challenging biological targets. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) development and as a warhead in covalent drug discovery.

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